

Application Notes: In Vitro T-cell Apoptosis Assay Using Recombinant Galectin-9

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Compound of Interest

Compound Name: Gal 9

Cat. No.: B1576564

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Introduction

Galectin-9, a tandem-repeat type galectin, is a key immunomodulatory protein that induces apoptosis in various immune cells, particularly T-cells.[1][2][3] This process is critical in maintaining immune homeostasis and is a significant area of interest in cancer immunotherapy and autoimmune disease research.[4] Recombinant Galectin-9 serves as a valuable tool for studying T-cell apoptosis in vitro, providing insights into fundamental cellular processes and potential therapeutic interventions. These application notes provide a comprehensive overview and detailed protocols for inducing and quantifying T-cell apoptosis using recombinant Galectin-9.

Principle of the Assay

The assay is based on the principle that recombinant Galectin-9, when introduced to a T-cell culture, binds to specific cell surface receptors, such as T-cell immunoglobulin and mucin-domain containing-3 (TIM-3), initiating a signaling cascade that culminates in programmed cell death or apoptosis.[4][5][6] The induction of apoptosis can be quantified using various methods that detect key apoptotic events, including the externalization of phosphatidylserine (PS), activation of caspases, and DNA fragmentation.

Key Applications

- **Immunomodulatory Drug Screening:** Evaluating the potential of novel therapeutics to enhance or inhibit Galectin-9-induced T-cell apoptosis.

- Cancer Research: Investigating the role of the Galectin-9/TIM-3 pathway in tumor immune evasion.[4][6]
- Autoimmune Disease Research: Studying the mechanisms of T-cell regulation and the potential for therapeutic intervention.
- Fundamental Research: Elucidating the signaling pathways and molecular mechanisms governing T-cell apoptosis.

Signaling Pathway of Galectin-9 Induced T-cell Apoptosis

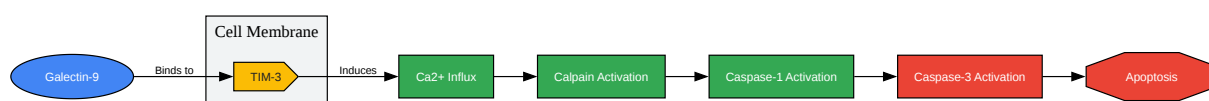
Galectin-9 primarily induces T-cell apoptosis through its interaction with the TIM-3 receptor, although TIM-3-independent pathways have also been reported.[7][8]

TIM-3 Dependent Pathway:

- Binding: Galectin-9 binds to the β -galactoside residues on the TIM-3 receptor expressed on the surface of T-cells.[1][5]
- Signal Transduction: This interaction disrupts the association of TIM-3 with Bat3, allowing the phosphorylation of tyrosine residues in the cytoplasmic tail of TIM-3.[6]
- Calcium Influx: This leads to an influx of intracellular calcium (Ca^{2+}).[1][2][6][9]
- Calpain Activation: The increased calcium levels activate calpain, a calcium-dependent cysteine protease.[9]
- Caspase-1 Activation: Calpain, in turn, activates Caspase-1.[1][9]
- Executioner Caspase Activation: Caspase-1 initiates a cascade leading to the activation of executioner caspases, such as Caspase-3.[5]
- Apoptosis: Activated Caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[5]

TIM-3 Independent Pathway:

Galectin-9 can also induce apoptosis in T-cell lines that do not express TIM-3, such as Jurkat cells.[7][8] The precise mechanisms of this pathway are less defined but are known to involve caspase activation.[7]



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Figure 1. Galectin-9 induced T-cell apoptosis signaling pathway.

Experimental Protocols

Protocol 1: Induction of T-cell Apoptosis using Recombinant Galectin-9

This protocol describes the general procedure for treating T-cells with recombinant Galectin-9 to induce apoptosis.

Materials:

- Recombinant Human Galectin-9
- T-cell line (e.g., Jurkat, MOLT-4) or primary T-cells
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
- Phosphate Buffered Saline (PBS)
- 96-well cell culture plates
- Incubator (37°C, 5% CO₂)

Procedure:

- Cell Seeding:
 - Culture T-cells to the desired confluency.
 - Harvest and count the cells.
 - Seed the cells into a 96-well plate at a density of 3×10^4 cells/well in 90 μ L of complete culture medium.[3]
- Preparation of Recombinant Galectin-9:
 - Reconstitute lyophilized recombinant Galectin-9 in sterile PBS or as per the manufacturer's instructions.
 - Prepare a series of dilutions of Galectin-9 in complete culture medium to achieve the desired final concentrations (e.g., 1-100 nM).[5]
- Treatment:
 - Add 10 μ L of the Galectin-9 dilutions to the respective wells.[3] For negative controls, add 10 μ L of medium without Galectin-9.
 - As a specificity control, a set of wells can be co-treated with Galectin-9 and a competitive inhibitor like lactose (e.g., 30 mM), while a non-competitive sugar like sucrose can be used as another control.[9][10]
- Incubation:
 - Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.[5] The optimal incubation time may vary depending on the cell type and Galectin-9 concentration.
- Apoptosis Analysis:
 - Proceed to one of the apoptosis detection methods described below (Protocol 2 or 3).

Protocol 2: Quantification of Apoptosis using Annexin V/Propidium Iodide (PI) Staining

This is a widely used flow cytometry-based method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

- Annexin V-FITC/PI Apoptosis Detection Kit
- Binding Buffer (provided with the kit)
- Flow cytometer

Procedure:

- Cell Harvesting:
 - After incubation with Galectin-9, transfer the cells from each well to individual flow cytometry tubes.
 - Centrifuge the tubes at 300 x g for 5 minutes.
 - Discard the supernatant and wash the cells once with cold PBS.
- Staining:
 - Resuspend the cell pellet in 100 μ L of 1X Binding Buffer.
 - Add 5 μ L of Annexin V-FITC and 5 μ L of PI to each tube.
 - Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
- Flow Cytometry Analysis:
 - Add 400 μ L of 1X Binding Buffer to each tube.
 - Analyze the samples on a flow cytometer within one hour of staining.
 - Viable cells: Annexin V-negative, PI-negative.
 - Early apoptotic cells: Annexin V-positive, PI-negative.

- Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
- Necrotic cells: Annexin V-negative, PI-positive.

Protocol 3: Measurement of Caspase-3/7 Activity

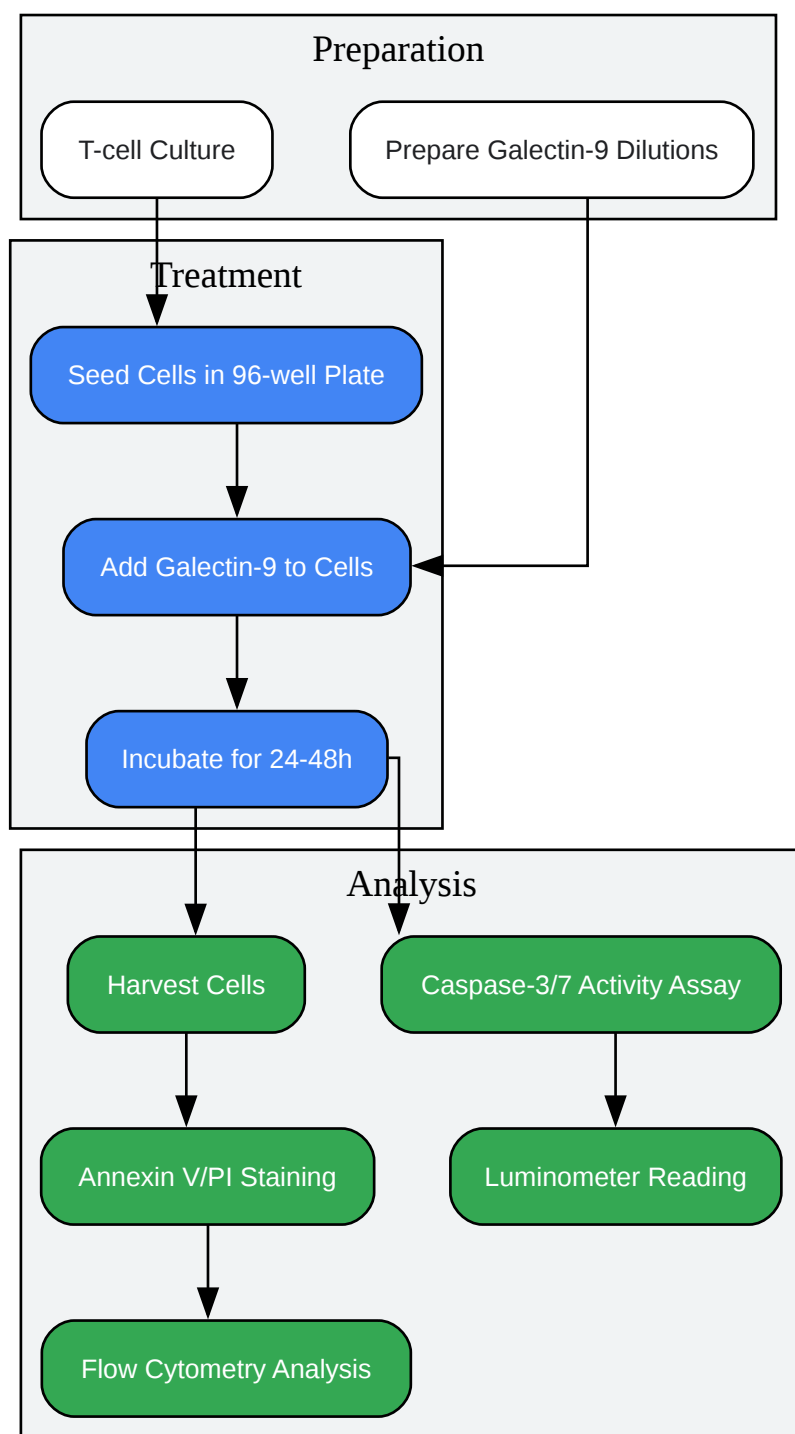
This protocol measures the activity of executioner caspases, a hallmark of apoptosis.

Materials:

- Caspase-Glo® 3/7 Assay Kit (or similar)
- Luminometer

Procedure:

- Assay Preparation:
 - Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
- Reagent Addition:
 - Allow the 96-well plate containing the treated cells to equilibrate to room temperature.
 - Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.
- Incubation:
 - Mix the contents of the wells by gentle shaking.
 - Incubate the plate at room temperature for 1-2 hours, protected from light.
- Luminescence Measurement:
 - Measure the luminescence of each well using a luminometer. The luminescence intensity is directly proportional to the amount of active caspase-3/7.



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Figure 2. Experimental workflow for the in vitro T-cell apoptosis assay.

Data Presentation

The quantitative data obtained from the apoptosis assays should be summarized in a clear and structured format for easy comparison.

Table 1: Percentage of Apoptotic T-cells (Jurkat) after Galectin-9 Treatment (Annexin V/PI Assay)

Galectin-9 Concentration (nM)	% Viable Cells (Mean ± SD)	% Early Apoptotic Cells (Mean ± SD)	% Late Apoptotic/Necrotic Cells (Mean ± SD)
0 (Control)	95.2 ± 2.1	2.5 ± 0.8	2.3 ± 0.5
10	70.3 ± 3.5	15.8 ± 1.9	13.9 ± 2.4
30	45.1 ± 4.2	30.2 ± 3.1	24.7 ± 2.8
100	15.6 ± 2.8	48.9 ± 5.3	35.5 ± 4.1

Data are representative and presented as mean ± standard deviation from three independent experiments.

Table 2: Relative Caspase-3/7 Activity in T-cells (MOLT-4) after Galectin-9 Treatment

Galectin-9 Concentration (nM)	Relative Luminescence Units (RLU) (Mean ± SD)	Fold Change vs. Control
0 (Control)	15,340 ± 1,250	1.0
10	48,970 ± 3,800	3.2
30	95,120 ± 7,500	6.2
100	145,600 ± 11,200	9.5

Data are representative and presented as mean ± standard deviation from three independent experiments.

Conclusion

The protocols and application notes provided here offer a comprehensive guide for researchers to effectively utilize recombinant Galectin-9 for in vitro T-cell apoptosis assays. The detailed methodologies for apoptosis induction and quantification, along with the structured data presentation, will facilitate reproducible and reliable results. These assays are invaluable for advancing our understanding of T-cell biology and for the development of novel immunotherapies.

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